Sarecycline

Descripción

Propiedades

IUPAC Name |

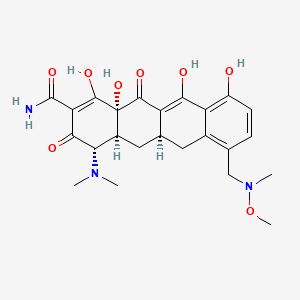

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O8/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33)/t11-,13-,18-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUMVPHUMFKFPJ-SBAJWEJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027924 | |

| Record name | Sarecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035654-66-0 | |

| Record name | Sarecycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035654660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarecycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sarecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARECYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94O110CX2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Investigating the Anti-inflammatory Properties of Sarecycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarecycline, a novel, narrow-spectrum tetracycline-class antibiotic, has demonstrated potent anti-inflammatory properties independent of its antimicrobial activity. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory mechanisms. It summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways. While much of the mechanistic understanding of the anti-inflammatory effects of tetracyclines is derived from studies on doxycycline and minocycline, this guide extrapolates these findings to this compound and highlights areas for future research. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.

Introduction

Tetracycline-class antibiotics have long been recognized for their anti-inflammatory effects, which are distinct from their antimicrobial actions.[1] this compound, a third-generation, narrow-spectrum tetracycline, has been FDA-approved for the treatment of moderate-to-severe acne vulgaris.[2] Its efficacy in treating inflammatory lesions suggests a significant anti-inflammatory component to its mechanism of action.[2][3] This guide explores the multifaceted anti-inflammatory properties of this compound, providing a comprehensive resource for the scientific community.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of tetracyclines, and by extension this compound, are pleiotropic, involving the modulation of various cellular and molecular pathways. These mechanisms are broadly categorized as follows:

-

Inhibition of Inflammatory Cell Migration: Tetracyclines, including this compound, have been shown to suppress the migration and chemotaxis of neutrophils, key mediators of acute inflammation.[4]

-

Modulation of Pro-inflammatory Cytokine Production: this compound is known to inhibit the production of several pro-inflammatory cytokines, including Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[5]

-

Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines are well-documented inhibitors of MMPs, a family of enzymes involved in tissue remodeling and inflammation.[6][7] This inhibition is thought to occur through direct chelation of zinc ions essential for enzyme activity.

-

Scavenging of Reactive Oxygen Species (ROS): Some tetracyclines have been shown to possess antioxidant properties by scavenging ROS, thereby reducing oxidative stress-associated inflammation.[8]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory potency of this compound has been evaluated in preclinical models. The following table summarizes the key quantitative data from a carrageenan-induced rat paw edema model, a standard assay for assessing anti-inflammatory activity.[4]

| Treatment Group | Dose (mg/kg) | Mean Percent Inflammation Reduction (%) |

| This compound | 75 | 55.7 |

| 100 | 53.1 | |

| Doxycycline | 75 | 67.6 |

| 100 | 36.0 | |

| Minocycline | 75 | 53.9 |

| 100 | 20.5 |

Data adapted from Bunick et al., 2021.[4]

Implicated Signaling Pathways

While direct studies on this compound are limited, research on other tetracyclines, primarily doxycycline and minocycline, suggests the involvement of key inflammatory signaling pathways. It is plausible that this compound shares these mechanisms.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Studies on doxycycline and minocycline have shown that they can inhibit the activation of NF-κB. This inhibition is thought to occur by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Figure 1: Potential Inhibition of the NF-κB Signaling Pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways, including p38 MAPK, ERK1/2, and JNK, are crucial for transducing extracellular signals into cellular responses, including inflammation. Doxycycline has been shown to modulate MAPK signaling, although the effects can be cell-type and stimulus-dependent. Inhibition of p38 MAPK phosphorylation is a potential mechanism by which tetracyclines may reduce the production of pro-inflammatory cytokines.

Figure 2: Potential Modulation of the p38 MAPK Signaling Pathway by this compound.

Mammalian Target of Rapamycin (mTOR) Signaling Pathway

The mTOR signaling pathway is a key regulator of cell growth, proliferation, and metabolism, and has also been implicated in inflammation. While direct evidence for this compound is lacking, some studies suggest that other tetracyclines may influence mTOR signaling, potentially contributing to their anti-inflammatory effects. This remains an area for further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.

In Vivo Model: Carrageenan-Induced Rat Paw Edema

This model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (150-200g)

-

This compound, Doxycycline, Minocycline (or other test compounds)

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Randomly divide the animals into control and treatment groups (n=6-8 per group).

-

Compound Administration: Administer this compound, doxycycline, minocycline, or vehicle orally or intraperitoneally at the desired doses (e.g., 75 and 100 mg/kg) one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection (Vt).

-

Calculation of Edema and Inhibition:

-

Paw edema (mL) = Vt - V₀

-

Percent inhibition of edema = [(Control Edema - Treated Edema) / Control Edema] x 100

-

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography | Springer Nature Experiments [experiments.springernature.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anacardic 6-pentadecyl salicylic acid induces macrophage activation via the phosphorylation of ERK1/2, JNK, P38 kinases and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphorylation of p38 MAPK and its downstream targets in SARS coronavirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Sarecycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarecycline, a novel tetracycline-class antibiotic, has emerged as a significant therapeutic agent, particularly in the field of dermatology. Its targeted spectrum of activity and favorable safety profile have garnered considerable interest within the scientific community. A thorough understanding of its molecular structure is paramount to elucidating its mechanism of action, optimizing its therapeutic potential, and guiding the development of future derivatives. This technical guide provides a comprehensive overview of the molecular structure of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

Molecular Structure of this compound

This compound is a semi-synthetic derivative of tetracycline, characterized by a linear tetracyclic naphthacene carboxamide core. Its chemical formula is C₂₄H₂₉N₃O₈, with a molecular weight of 487.5 g/mol .[1][2] The IUPAC name for this compound is (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-{[methoxy(methyl)amino]methyl}-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide.[2]

A key distinguishing feature of this compound is its novel C7 moiety, a methoxymethylamino group, which plays a crucial role in its unique mechanism of action and narrow spectrum of activity.[3][4] This modification at the C7 position enhances its interaction with the bacterial ribosome, the primary target of tetracycline antibiotics.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₉N₃O₈ | [1][2] |

| Molecular Weight | 487.5 g/mol | [1][2] |

| IUPAC Name | (4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-{[methoxy(methyl)amino]methyl}-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | [2] |

| CAS Number | 1035654-66-0 | [2] |

Experimental Elucidation of the Molecular Structure

The precise three-dimensional arrangement of atoms in this compound has been determined through advanced analytical techniques, primarily X-ray crystallography.

X-ray Crystallography of this compound in Complex with the 70S Ribosome

A pivotal study by Batool et al. (2020) provided the atomic resolution crystal structure of this compound bound to the Thermus thermophilus 70S ribosome at a resolution of 2.8 Å.[6] This study was instrumental in visualizing the drug-target interaction at a molecular level.

The following is a generalized protocol for the X-ray crystallography of a small molecule-ribosome complex, based on established methodologies.[1][7]

1. Ribosome Preparation:

-

Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Thermus thermophilus).

-

Form a complex of the 70S ribosome with mRNA and a P-site tRNA to mimic a physiological state.

2. Crystallization:

-

Mix the ribosome complex with a solution of this compound.

-

Employ the vapor diffusion method (sitting or hanging drop) to grow crystals. This involves equilibrating a drop of the ribosome-Sarecycline solution against a reservoir solution with a high concentration of a precipitant (e.g., polyethylene glycol).

-

Incubate at a controlled temperature (e.g., 19°C) until crystals form.

3. Data Collection:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol) and then flash-cooling them in liquid nitrogen.

-

Mount the frozen crystal on a goniometer and expose it to a high-intensity X-ray beam, typically from a synchrotron source.

-

Collect diffraction data as the crystal is rotated.

4. Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using molecular replacement, using a known ribosome structure as a model.

-

Build the atomic model of the ribosome-Sarecycline complex into the resulting electron density map using software like Coot.

-

Refine the model using software like PHENIX to improve the fit to the experimental data.

Quantitative Structural Data

The crystallographic study of this compound bound to the ribosome revealed key interactions. The tetracycline core binds to the 16S rRNA of the 30S subunit. Crucially, the unique C7 moiety extends into the mRNA channel, a feature not observed with other tetracyclines.[5][6] This interaction directly involves the A-site codon of the mRNA.[6]

Due to the nature of the available data focusing on the ribosome-bound state, a table of intrinsic bond lengths and angles for isolated this compound is not available. The provided structural data is derived from the complex, reflecting the conformation of the molecule upon binding to its biological target.

Synthesis of this compound

The synthesis of this compound hydrochloride is a multi-step process that starts from sancycline. A detailed synthetic route is outlined in patent documents.[4][8][9]

Experimental Protocol: Synthesis of this compound Hydrochloride

The following is a summary of the synthetic steps described in patent WO2019192614A1:[4][8][9]

Step 1: Iodination of Sancycline

-

Sancycline is reacted with N-iodosuccinimide in the presence of trifluoroacetic acid to yield 7-iodosancycline.

Step 2: Formylation of 7-Iodosancycline

-

The 7-iodosancycline is then subjected to a palladium-catalyzed formylation reaction using carbon monoxide and a reducing agent (e.g., triethylsilane) to produce 7-formylsancycline.

Step 3: Reductive Amination

-

7-formylsancycline undergoes reductive amination with N,O-dimethylhydroxylamine.

Step 4: Salt Formation

-

The resulting this compound free base is then treated with hydrochloric acid to form the stable this compound hydrochloride salt.

Mechanism of Action and Associated Pathways

This compound exerts its therapeutic effect through a dual mechanism: antibacterial activity and anti-inflammatory effects.

Antibacterial Mechanism: Inhibition of Protein Synthesis

Like other tetracyclines, this compound's primary antibacterial mechanism is the inhibition of protein synthesis in bacteria.[10] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal A-site.[11] This effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.

The unique C7 moiety of this compound enhances its binding to the ribosome and introduces an additional mechanism of action. By extending into the mRNA channel, it directly interferes with the mRNA, further impeding the translation process.[6]

Anti-inflammatory Pathway

In addition to its antibacterial properties, this compound exhibits anti-inflammatory effects, which are particularly relevant to its efficacy in treating acne vulgaris.[8][12] This is achieved by modulating the host's immune response through the downregulation of pro-inflammatory cytokines. This compound has been shown to inhibit the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[3]

Conclusion

The molecular structure of this compound, particularly its distinctive C7 moiety, is central to its targeted antibacterial activity and anti-inflammatory properties. Elucidated through sophisticated techniques like X-ray crystallography, the atomic-level details of its interaction with the bacterial ribosome provide a solid foundation for understanding its therapeutic efficacy. The multi-step synthesis process highlights the chemical ingenuity involved in its development. A comprehensive grasp of this compound's molecular architecture and its multifaceted mechanism of action is essential for the scientific and medical communities to fully leverage its clinical benefits and to inspire the design of next-generation antibiotics.

References

- 1. This compound interferes with tRNA accommodation and tethers mRNA to the 70S ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2019192614A1 - Procédé de préparation de chlorhydrate de sarécycline - Google Patents [patents.google.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Antibacterial Mechanisms and Efficacy of this compound in Animal Models of Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 13C-NMR spectroscopy of three tetracycline antibiotics: minocycline hydrochloride, meclocycline, and rolitetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. This compound: a narrow spectrum tetracycline for the treatment of moderate-to-severe acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

Sarecycline and Its Impact on Cutibacterium acnes Biofilm Formation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cutibacterium acnes (C. acnes), a Gram-positive anaerobe, is a key etiological agent in the pathogenesis of acne vulgaris. Its ability to form biofilms within the pilosebaceous units of the skin contributes significantly to its virulence, persistence, and reduced susceptibility to antimicrobial agents. Sarecycline, a third-generation, narrow-spectrum tetracycline-class antibiotic, has demonstrated potent activity against planktonic C. acnes. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on C. acnes, with a particular focus on the critical, yet under-researched, area of biofilm formation. While direct quantitative data on this compound's efficacy against C. acnes biofilms is not yet available in published literature, this document summarizes existing data on its activity against planktonic forms and provides comparative data for other tetracyclines against biofilms to offer context and guide future research.

Data Presentation: Quantitative Antimicrobial Susceptibility

The following tables summarize the in vitro activity of this compound and other tetracyclines against C. acnes.

Table 1: In Vitro Activity of this compound against Planktonic Cutibacterium acnes

| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| This compound | 0.5 | 4 |

Data sourced from a study on 55 clinical isolates of C. acnes.[1]

Table 2: Comparative In Vitro Activity of Tetracyclines against Planktonic Cutibacterium acnes

| Antibiotic | MIC₅₀ (µg/mL) |

| This compound | 0.5 |

| Minocycline | 0.25 |

| Doxycycline | 0.5 |

| Tetracycline | 1 |

This table presents a comparison of the intrinsic activity of different tetracyclines against C. acnes clinical isolates.

Table 3: Activity of Other Tetracyclines against Cutibacterium acnes Biofilms (for comparative context)

| Antibiotic | Biofilm MIC (µg/mL) | Biofilm MBC (µg/mL) |

| Doxycycline | Range: 1 - 1,000 | Achieved in all tested strains |

| Minocycline | Not explicitly defined | A high concentration (>4.0 mmol/L) was shown to eradicate mature biofilms |

Note: The data for doxycycline and minocycline are from separate studies and are presented here to provide a comparative framework for the tetracycline class, highlighting the need for specific studies on this compound.

Mechanism of Action of this compound against C. acnes

This compound inhibits bacterial protein synthesis by targeting the 70S ribosome.[2][3][4] Unlike other tetracyclines that primarily have one binding site on the ribosome, this compound exhibits a unique two-site binding mechanism in C. acnes.[2][4]

-

Primary Binding Site (30S Subunit): this compound binds to the canonical tetracycline binding site on the 30S ribosomal subunit, preventing the accommodation of aminoacyl-tRNA in the A-site.[2][5]

-

Secondary Binding Site (50S Subunit): It also binds to a novel site within the nascent peptide exit tunnel (NPET) of the 50S subunit.[2][4]

-

Interaction with mRNA: The C7 moiety of this compound extends into the mRNA channel, further stabilizing its binding and interfering with the translation process.[3]

This dual-site inhibition and mRNA interaction are believed to contribute to its potent activity against C. acnes and a lower propensity for the development of resistance.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of anti-biofilm agents. Below are generalized protocols for key experiments used in C. acnes biofilm research.

C. acnes Biofilm Formation and Quantification Assay (Crystal Violet Method)

This assay is widely used to quantify the total biomass of a biofilm.

a. Materials:

-

C. acnes strain

-

Brain Heart Infusion (BHI) broth or other suitable growth medium

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% (w/v) crystal violet solution

-

95% ethanol

-

Phosphate-buffered saline (PBS)

-

Microplate reader

b. Protocol:

-

Inoculum Preparation: Culture C. acnes anaerobically in BHI broth to the desired optical density (e.g., OD₆₀₀ of 0.1).

-

Biofilm Formation:

-

Add 200 µL of the bacterial suspension to each well of a 96-well microtiter plate.

-

Include wells with sterile broth as negative controls.

-

Incubate the plate under anaerobic conditions at 37°C for 48-72 hours to allow for biofilm formation.

-

-

Washing:

-

Carefully remove the planktonic bacteria by decanting or gentle aspiration.

-

Wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

-

Staining:

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells three times with PBS.

-

-

Solubilization and Quantification:

-

Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.

-

Incubate for 10-15 minutes with gentle shaking.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

Assessment of Biofilm Viability (XTT Assay)

The XTT assay determines the metabolic activity of cells within the biofilm, providing an indication of cell viability.

a. Materials:

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Menadione or phenazine methosulfate (PMS) solution

-

PBS

b. Protocol:

-

Biofilm Formation: Grow C. acnes biofilms in a 96-well plate as described above.

-

Washing: Wash the biofilms to remove planktonic cells.

-

XTT Reaction:

-

Prepare the XTT/menadione solution according to the manufacturer's instructions.

-

Add the XTT/menadione solution to each well containing a biofilm and to control wells.

-

Incubate in the dark under anaerobic conditions at 37°C for 2-5 hours.

-

-

Quantification: Measure the absorbance of the soluble formazan product at 450-490 nm.

Visualization of Biofilm Structure (Confocal Laser Scanning Microscopy - CLSM)

CLSM allows for the three-dimensional visualization of the biofilm architecture.

a. Materials:

-

C. acnes biofilms grown on a suitable surface (e.g., glass coverslips).

-

Fluorescent stains (e.g., SYTO 9 for live cells and propidium iodide for dead cells).

-

Confocal microscope.

b. Protocol:

-

Biofilm Growth: Grow biofilms on sterile coverslips placed in a petri dish or multi-well plate.

-

Staining:

-

Gently wash the coverslips with PBS.

-

Stain the biofilms with a combination of fluorescent dyes (e.g., LIVE/DEAD BacLight) according to the manufacturer's protocol.

-

-

Imaging:

-

Mount the coverslip on a microscope slide.

-

Visualize the biofilm using a confocal microscope, acquiring a series of z-stack images.

-

Process the images using appropriate software to reconstruct a 3D image of the biofilm.

-

Conclusion and Future Directions

This compound is a promising antibiotic for the treatment of acne vulgaris due to its narrow spectrum of activity and unique mechanism of action against planktonic C. acnes. However, the role of C. acnes biofilms in the recalcitrance of acne and the development of antibiotic resistance is well-established. Currently, there is a notable gap in the scientific literature regarding the efficacy of this compound against C. acnes biofilms.

Future research should prioritize investigating the following:

-

Determination of MBIC and MBEC: Establishing the minimum biofilm inhibitory concentration (MBIC) and minimum biofilm eradication concentration (MBEC) of this compound against various clinical isolates of C. acnes.

-

Effect on Biofilm Structure: Elucidating the impact of this compound on the extracellular polymeric substance (EPS) matrix of C. acnes biofilms.

-

Transcriptomic and Proteomic Analyses: Understanding the molecular response of C. acnes biofilms to this compound treatment.

Such studies are imperative for a complete understanding of this compound's clinical utility and for the development of more effective strategies to combat biofilm-associated acne.

References

- 1. | BioWorld [bioworld.com]

- 2. This compound inhibits protein translation in Cutibacterium acnes 70S ribosome using a two-site mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This Is Why this compound Is So Effective Against Acne - - PracticalDermatology [practicaldermatology.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide to the Initial Studies on Sarecycline Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial stability and forced degradation studies conducted on Sarecycline, a narrow-spectrum tetracycline-derived antibiotic. Understanding the degradation pathways and the resulting products is critical for ensuring the safety, efficacy, and stability of the final drug product. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the workflows involved in these essential analytical studies.

Forced Degradation and Stability Profile of this compound

Forced degradation studies are a crucial component of drug development, designed to identify the likely degradation products of a drug substance under more severe conditions than those used in accelerated stability testing.[1] These studies help in developing and validating stability-indicating analytical methods.[1]

Initial research on this compound has shown that the molecule is susceptible to degradation under specific stress conditions, particularly oxidation and photolysis.[2] A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed to effectively separate the parent this compound peak from its various degradation products and impurities.[2][3]

Quantitative Data Summary

The following table summarizes the results of forced degradation studies on this compound, detailing the percentage of impurities detected under various stress conditions. The data highlights the compound's sensitivity to oxidative and photolytic stress, where major degradation impurities were observed.[2]

| Stress Condition | Impurity at RRT ~1.60 (%) | Impurity at RRT ~1.91 (%) | Any Single Impurity (%) | Total Impurities (%) |

| As such (Control) | 0.02 | 0.04 | 0.05 | 0.29 |

| Acid | 0.02 | 0.04 | 0.05 | 0.57 |

| Alkali | 0.02 | 0.04 | 0.06 | 0.45 |

| Oxidative | 4.11 | 0.04 | 0.05 | 4.81 |

| Photolytic | 0.03 | 3.97 | 0.06 | 5.25 |

| Humidity | 0.02 | 0.04 | 0.05 | 0.31 |

| Thermal | 0.02 | 0.03 | 0.06 | 0.35 |

Data sourced from a stability-indicating RP-HPLC method development study.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. The following protocols are based on the methods reported in the initial studies of this compound degradation.

Forced Degradation Study Protocol

To induce degradation, separate portions of this compound samples were exposed to a variety of stress conditions as outlined below.[2][4][5]

-

Acid Degradation : A sample solution of this compound (e.g., 1000 µg/mL) is treated with 0.1N Hydrochloric Acid (HCl). The mixture is sonicated for approximately 30 minutes at ambient temperature, then neutralized with an equivalent concentration of Sodium Hydroxide (NaOH) before dilution and analysis.[5]

-

Alkali Degradation : A sample solution of this compound is treated with 0.1N Sodium Hydroxide (NaOH) and sonicated for 30 minutes. The solution is then neutralized with 0.1N HCl, diluted to the final concentration, and analyzed.[5]

-

Oxidative Degradation : this compound sample is exposed to a solution of hydrogen peroxide to induce oxidation.[2]

-

Photolytic Degradation : The drug sample is exposed to direct sunlight or placed in a photostability chamber to assess degradation due to light exposure.[2][4]

-

Thermal Degradation : The solid-state drug substance is exposed to elevated temperatures in a hot air oven to evaluate its thermal stability.[2][4]

-

Humidity Degradation : The sample is exposed to high humidity conditions to assess its stability.[2]

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abap.co.in [abap.co.in]

- 3. abap.co.in [abap.co.in]

- 4. researchgate.net [researchgate.net]

- 5. Development of Stability Indicating, Validated Liquid Chromatographic Method for Estimation of this compound in its Formulations : Oriental Journal of Chemistry [orientjchem.org]

Sarecycline's Impact on Innate Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarecycline is a novel, third-generation, narrow-spectrum oral antibiotic of the tetracycline class, approved by the FDA for the treatment of moderate-to-severe acne vulgaris.[1][2] Beyond its targeted antimicrobial activity against Gram-positive bacteria like Cutibacterium acnes, this compound exhibits significant anti-inflammatory and immunomodulatory properties, which are crucial to its therapeutic efficacy.[1][3] This document provides a detailed examination of this compound's impact on the innate immune system. It consolidates available quantitative data, outlines key experimental protocols for immunological assessment, and visualizes the cellular signaling pathways involved. The information presented is intended to serve as a technical resource for researchers and professionals engaged in immunological studies and drug development.

Core Anti-Inflammatory Mechanisms of Action

The therapeutic success of tetracyclines in inflammatory conditions is attributed to their ability to modulate the host immune response.[4] this compound shares these class-wide anti-inflammatory effects, which are independent of its antimicrobial action.[5][6] These mechanisms involve the disruption of multiple inflammatory cascades central to the innate immune response.

Key immunomodulatory actions reported for the tetracycline class include:

-

Suppression of Pro-inflammatory Cytokine Production: Inhibition of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[4][5]

-

Inhibition of Immune Cell Migration: Reduction in neutrophil activation and chemotaxis, limiting the influx of inflammatory cells to target tissues.[7]

-

Modulation of Enzymatic Activity: Inhibition of matrix metalloproteinases (MMPs), which are involved in tissue degradation during inflammation.[4][7]

-

Scavenging of Reactive Oxygen Species (ROS): Direct antioxidant activity that reduces oxidative stress and subsequent inflammatory damage.[4][8]

-

Inhibition of Phospholipase A2: Downregulation of an enzyme critical for producing inflammatory lipid mediators.[4]

-

Suppression of T-lymphocyte Activation: Interference with the adaptive immune response, which can cross-talk with and amplify innate immunity.[7]

Quantitative Analysis of this compound's Anti-inflammatory Effects

Quantitative data from a preclinical in vivo model demonstrates that this compound's anti-inflammatory activity is comparable to that of other widely used tetracyclines, doxycycline and minocycline.[2][7]

Table 1: Comparative Anti-inflammatory Activity in a Carrageenan-Induced Rat Paw Edema Model

| Compound | Dose (mg/kg) | Mean Percent Reduction in Inflammation vs. Baseline | Reference(s) |

|---|---|---|---|

| This compound | 75 | 55.7% | [2][7] |

| Doxycycline | 75 | 67.6% | [2][7] |

| Minocycline | 75 | 53.9% | [2][7] |

| This compound | 100 | 53.1% | [2][7] |

| Doxycycline | 100 | 36.0% | [2][7] |

| Minocycline | 100 | 20.5% |[2][7] |

This data demonstrates this compound's potent anti-inflammatory effects in a validated animal model of inflammation.[2][7]

Key Experimental Protocols for Assessing Immunomodulation

The following sections provide detailed methodologies for key experiments used to characterize the anti-inflammatory and immunomodulatory properties of compounds like this compound.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This protocol is a standard procedure for evaluating the in vivo anti-inflammatory efficacy of a test compound.[2][7] It measures the ability of a drug to reduce acute, localized inflammation.

Detailed Methodology:

-

Animals: Male Wistar rats (180-200g) are used. Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. They are acclimated for at least one week prior to the experiment.

-

Grouping and Dosing: Animals are randomly assigned to groups (n=6-8 per group):

-

Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

-

This compound (e.g., 75 mg/kg and 100 mg/kg)

-

Positive Control/Comparator (e.g., Doxycycline 75 mg/kg, Minocycline 75 mg/kg)

-

Test compounds are administered orally via gavage 60 minutes before the inflammatory challenge.

-

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.

-

Induction of Inflammation: A 0.1 mL injection of 1% (w/v) carrageenan solution in sterile saline is administered into the sub-plantar surface of the right hind paw.

-

Post-Induction Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volume. The percentage inhibition of edema for each treated group is calculated using the following formula:

-

% Inhibition = [(V_c - V_t) / V_c] * 100

-

Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.

-

In Vitro Cytokine Inhibition Assay

This protocol describes a representative method for quantifying the ability of this compound to inhibit the production of pro-inflammatory cytokines from innate immune cells, such as macrophages, after stimulation. This is central to claims that it suppresses TNF-α and IL-6.[4][5]

Detailed Methodology:

-

Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Macrophage Differentiation: THP-1 monocytes are seeded into 96-well plates at a density of 1x10^5 cells/well and differentiated into macrophage-like cells by incubation with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Following differentiation, the media is replaced with fresh, PMA-free media, and cells are rested for 24 hours.

-

Compound Treatment: Cells are pre-treated for 1-2 hours with this compound at various concentrations (e.g., 0.1, 1, 10, 50 µg/mL) or vehicle control (DMSO).

-

Cell Stimulation: Cells are stimulated with 100 ng/mL of Lipopolysaccharide (LPS) from E. coli to induce an inflammatory response. A non-stimulated control group is included.

-

Incubation: Plates are incubated for a period appropriate for the cytokine of interest (e.g., 6 hours for TNF-α, 24 hours for IL-6).

-

Supernatant Collection: After incubation, plates are centrifuged at 400 x g for 10 minutes to pellet cells. The cell-free supernatant is carefully collected and stored at -80°C until analysis.

-

Cytokine Quantification: The concentration of TNF-α and IL-6 in the supernatants is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Impact on Key Innate Immune Signaling Pathways

The inflammatory response in acne can be triggered when pathogens like C. acnes activate innate immune cells via Toll-Like Receptors (TLRs), such as TLR2 and TLR4.[9] This activation initiates downstream signaling cascades, primarily through NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), leading to the transcription and release of pro-inflammatory cytokines. The anti-inflammatory action of tetracyclines is known to involve the inhibition of this critical pathway.

Conclusion

This compound's clinical efficacy is underpinned by a dual mechanism of action that combines narrow-spectrum antimicrobial activity with potent immunomodulatory effects. Its ability to suppress key pro-inflammatory cytokines, inhibit neutrophil migration, and modulate critical inflammatory pathways places it as a significant therapeutic agent for inflammatory dermatological conditions. The data and protocols provided in this guide offer a foundational resource for further investigation into the nuanced interactions between this compound and the innate immune system, paving the way for expanded therapeutic applications and the development of next-generation immunomodulatory antibiotics.

References

- 1. This compound: a narrow spectrum tetracycline for the treatment of moderate-to-severe acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Mechanisms and Efficacy of this compound in Animal Models of Infection and Inflammation - ProQuest [proquest.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound: A Review of Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Antibacterial Mechanisms and Efficacy of this compound in Animal Models of Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Demonstrates Clinical Effectiveness against Staphylococcal Infections and Inflammatory Dermatoses: Evidence for Improving Antibiotic Stewardship in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: a narrow spectrum tetracycline for the treatment of moderate-to-severe acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Foundational Pharmacokinetics of Sarecycline

This whitepaper provides an in-depth analysis of the core pharmacokinetic properties of sarecycline, a narrow-spectrum tetracycline-class antibiotic. Designed for researchers, scientists, and drug development professionals, this guide details the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound, compiled from various clinical and preclinical studies.

Table 1: Core Pharmacokinetic Parameters of this compound

| Parameter | Value | Citation(s) |

| Median Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.0 hours | [1][2][3] |

| Mean Elimination Half-Life (t½) | 21 - 22 hours | [1][2][4] |

| Mean Apparent Volume of Distribution (Vd/F) | 91.4 - 97.0 L | [1][2][3] |

| Plasma Protein Binding | 62.5% - 74.7% (in vitro) | [1][2][4] |

| Mean Apparent Oral Clearance (CL/F) | ~3 L/h | [1][2][5] |

| Mean Accumulation Ratio (Repeated Dosing) | 1.5 - 1.6 | [3][4] |

Table 2: Effect of High-Fat, High-Calorie Meal on this compound Pharmacokinetics

| Parameter | Change | Citation(s) |

| Tmax | Delayed by ~0.53 hours | [1][2][6] |

| Maximum Plasma Concentration (Cmax) | Decreased by ~31% | [1][2][6] |

| Area Under the Curve (AUC) | Decreased by ~27% | [1][2][6] |

| Clinical Significance of Food Effect | Not considered clinically relevant as efficacy was not impacted. | [3][7][8] |

Table 3: Excretion Profile of this compound After a Single 100 mg Oral Dose

| Excretion Route | Total Recovery (% of Dose) | Unchanged Drug (% of Dose) | Citation(s) |

| Feces | 42.6% | 14.9% | [1][2][4] |

| Urine | 44.1% | 24.7% | [1][2][4] |

Experimental Protocols

The quantification of this compound in biological matrices is crucial for pharmacokinetic analysis. The primary method cited in the literature is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol: Determination of this compound in Rat Plasma via UPLC-MS/MS

This protocol is based on methodologies described for preclinical pharmacokinetic studies.[9][10][11][12][13]

-

Sample Preparation:

-

A specific volume of rat plasma is collected.

-

An internal standard (IS), such as poziotinib or doxycycline, is added to the plasma sample.[9][11]

-

Protein precipitation is performed by adding a solvent like methanol or acetonitrile to the plasma mixture. This step removes larger protein molecules that can interfere with the analysis.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant, containing this compound and the IS, is collected for analysis.

-

-

Chromatographic Separation:

-

System: An Ultra-Performance Liquid Chromatography (UPLC) system.[9]

-

Column: A reversed-phase column, such as an ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm), is used for separation.[9]

-

Mobile Phase: A gradient elution is employed using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid (e.g., 0.1% formic acid in water).[9][11] The gradient allows for efficient separation of the analyte from other components in the sample.

-

-

Mass Spectrometric Detection:

-

System: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[9]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both this compound and the internal standard.

-

-

Quantification and Validation:

-

A calibration curve is generated by analyzing blank plasma samples spiked with known concentrations of this compound. The linear range is typically established from 1 to 1000 ng/mL.[9][10][11]

-

The method is validated for accuracy, precision (intra-day and inter-day), recovery, matrix effect, and stability according to regulatory guidelines.[10]

-

Visualizations

The following diagrams illustrate key pharmacokinetic processes and workflows for this compound.

Caption: Workflow for a this compound Pharmacokinetic Study.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: A Review of Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. This compound treatment for acne vulgaris: Rationale for weight-based dosing and limited impact of food intake on clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral Tetracycline-Class Drugs in Dermatology: Impact of Food Intake on Absorption and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Item - Determination of this compound by UPLC-MS/MS and its application to pharmacokinetic study in rats - Deakin University - Figshare [dro.deakin.edu.au]

- 13. scienceopen.com [scienceopen.com]

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Sarecycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarecycline is a novel, narrow-spectrum tetracycline-class antibiotic approved by the U.S. Food and Drug Administration (FDA) for the treatment of inflammatory lesions of non-nodular moderate to severe acne vulgaris.[1][2] Its targeted activity profile, particularly against Cutibacterium acnes (formerly Propionibacterium acnes), and potentially lower impact on the gut microbiome compared to broad-spectrum tetracyclines, make it an important agent in dermatology.[3] Accurate and standardized in vitro antibacterial susceptibility testing is crucial for monitoring its efficacy, detecting the emergence of resistance, and guiding clinical use.

This document provides detailed application notes and protocols for determining the in vitro antibacterial susceptibility of this compound, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI), which are recognized by the FDA.[4]

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following tables summarize the in vitro activity of this compound against various bacterial isolates as reported in published studies. MIC values are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of this compound Against Cutibacterium acnes

| Organism | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference |

| Cutibacterium acnes | 55 | 0.5 - 16 | 0.5 | 4 | [3] |

Table 2: Comparative In Vitro Activity of this compound and Other Tetracyclines Against Gram-Positive Cocci

| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA & MRSA) | This compound | - | 0.5 |

| Minocycline | - | - | |

| Doxycycline | - | - | |

| Staphylococcus epidermidis (MSSE & MRSE) | This compound | - | 2 |

| Minocycline | - | - | |

| Doxycycline | - | - | |

| Staphylococcus haemolyticus | This compound | - | 2 |

| Tetracycline | - | >32 | |

| Doxycycline | - | 16 | |

| Streptococcus pyogenes | This compound | - | 8 |

| Minocycline | - | 8 | |

| Streptococcus agalactiae | This compound | - | 16 |

| Minocycline | - | 16 |

Data compiled from publicly available research.[3]

Table 3: Comparative In Vitro Activity of this compound Against Enterobacteriaceae

| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | This compound | 16 | >64 |

| Minocycline | 2 | 16 | |

| Doxycycline | 2 | 32 | |

| Klebsiella pneumoniae | This compound | >64 | >64 |

| Minocycline | 4 | 32 | |

| Doxycycline | 8 | 64 | |

| Enterobacter cloacae | This compound | 32 | >64 |

| Minocycline | 2 | 16 | |

| Doxycycline | 2 | 32 |

Data compiled from publicly available research.[1][3]

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against aerobic and anaerobic bacteria, based on CLSI guidelines.

Protocol 1: Broth Microdilution Method for Aerobic Bacteria (Adapted from CLSI M07)

This method is suitable for determining the MIC of this compound against aerobic and facultatively anaerobic bacteria such as Staphylococcus aureus and Escherichia coli.

Materials:

-

This compound analytical powder

-

Appropriate solvent for this compound (e.g., sterile deionized water, check manufacturer's instructions)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Quality control strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™)

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL or higher in a suitable solvent.

-

Further dilute the stock solution in CAMHB to create a series of working solutions for the 2-fold serial dilutions.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the highest concentration of this compound working solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in wells containing 50 µL of varying this compound concentrations.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate tested.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. This will bring the final volume in each well to 100 µL.

-

Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

After incubation, examine the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

The results for the quality control strains must fall within the acceptable ranges specified in the current CLSI M100 document.

-

Protocol 2: Agar Dilution Method for Anaerobic Bacteria (Adapted from CLSI M11)

This method is the reference standard for susceptibility testing of anaerobic bacteria, such as Cutibacterium acnes.

Materials:

-

This compound analytical powder

-

Appropriate solvent for this compound

-

Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood.

-

Sterile petri dishes

-

Anaerobic chamber or jars with gas-generating system

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile supplemented anaerobic broth for inoculum preparation

-

Inoculum replicating apparatus (e.g., Steers replicator)

-

Incubator (35°C ± 2°C)

-

Quality control strains (e.g., Bacteroides fragilis ATCC® 25285™, Clostridium difficile ATCC® 700057™)

Procedure:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a series of 2-fold dilutions of this compound in sterile water or another appropriate solvent at 10 times the final desired concentrations.

-

For each concentration, add 2 mL of the this compound solution to 18 mL of molten, cooled (48-50°C) supplemented Brucella agar. Mix thoroughly by inverting the tube several times, avoiding air bubbles.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare a growth control plate containing no antibiotic.

-

-

Inoculum Preparation:

-

From a 24-48 hour anaerobic culture, suspend several colonies in supplemented anaerobic broth.

-

Adjust the turbidity to a 0.5 McFarland standard.

-

-

Inoculation and Incubation:

-

Dip the prongs of the inoculum replicating apparatus into the standardized bacterial suspension.

-

Inoculate the surface of each this compound-containing agar plate and the growth control plate.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates in an anaerobic environment at 35°C ± 2°C for 42-48 hours.

-

-

Reading and Interpreting Results:

-

After incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of this compound that completely inhibits growth, or allows for only a faint haze or one or two colonies.

-

The growth control plate should show confluent growth.

-

The results for the quality control strains must be within the acceptable ranges as specified in the current CLSI M100 document.

-

Interpretive Criteria

The FDA recommends referring to the latest version of the CLSI M100 document, "Performance Standards for Antimicrobial Susceptibility Testing," for the most current interpretive criteria (breakpoints) for this compound. As this compound is a newer antibiotic, specific breakpoints may not be listed in older versions of the M100 document. It is imperative to consult the most recent edition for accurate interpretation of MIC results to categorize isolates as Susceptible (S), Intermediate (I), or Resistant (R).

Quality Control

Acceptable quality control ranges for this compound with specific ATCC® reference strains are also provided in the CLSI M100 document. Adherence to these QC measures is essential for ensuring the accuracy and reproducibility of the susceptibility testing results.

Visualizations

Caption: Workflow for this compound in vitro antibacterial susceptibility testing.

Caption: Broth microdilution experimental workflow.

References

Application Notes and Protocols for Sarecycline in Animal Models of Acne Vulgaris Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sarecycline in preclinical animal models relevant to acne vulgaris research. The information compiled here is intended to guide the design and execution of studies aimed at evaluating the efficacy and mechanism of action of this compound.

Introduction to this compound

This compound is a third-generation, narrow-spectrum tetracycline-class antibiotic approved for the treatment of moderate to severe acne vulgaris.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis and exertion of anti-inflammatory effects.[2][3] this compound demonstrates potent activity against Cutibacterium acnes (C. acnes), a key bacterium implicated in the pathophysiology of acne, while having minimal activity against enteric Gram-negative bacteria.[1][2] This targeted spectrum may reduce the risk of disrupting the gut microbiome compared to broader-spectrum tetracyclines.[4]

Mechanism of Action

This compound's efficacy in treating acne vulgaris is attributed to its dual antibacterial and anti-inflammatory properties.

Antibacterial Action

This compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosome-mRNA complex.[5] A unique structural feature of this compound, a C7 moiety, allows for additional interaction with the mRNA channel, further stabilizing its binding to the ribosome.[5][6] This action effectively halts the proliferation of C. acnes.[2]

Anti-inflammatory Action

Tetracycline-class antibiotics, including this compound, possess anti-inflammatory properties that are independent of their antimicrobial activity. These effects are mediated through various mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: this compound has been shown to suppress the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[7]

-

Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines are known to inhibit MMPs, enzymes that contribute to the breakdown of tissue and inflammation.[3][6]

-

Modulation of NF-κB Signaling: There is evidence that tetracyclines can inhibit the activation of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[8]

Signaling Pathway Diagrams

References

- 1. This compound: a narrow spectrum tetracycline for the treatment of moderate-to-severe acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Review of Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Once-Daily Oral this compound 1.5 mg/kg/day Is Effective for Moderate to Severe Acne Vulgaris: Results from Two Identically Designed, Phase 3, Randomized, Double-Blind Clinical Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 5. This compound Demonstrates Clinical Effectiveness against Staphylococcal Infections and Inflammatory Dermatoses: Evidence for Improving Antibiotic Stewardship in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial Mechanisms and Efficacy of this compound in Animal Models of Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minocycline inhibits rosacea-like inflammation through the TLR4-mediated NF-κB signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Sarecycline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sarecycline is a narrow-spectrum tetracycline-derived antibiotic approved for the treatment of inflammatory lesions of non-nodular moderate to severe acne vulgaris.[1] Accurate and reliable quantification of this compound in pharmaceutical dosage forms and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides a detailed application note and protocol for the determination of this compound using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methods are based on published and validated analytical procedures.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPLC and UPLC-MS/MS methods for this compound quantification.

Table 1: HPLC Method Parameters for this compound Quantification in Pharmaceutical Dosage Forms

| Parameter | Method 1[1][4] | Method 2[2][3] |

| Stationary Phase | Waters X-Bridge shield RP18 (150 x 4.6 mm, 3.5µ) | C18 column |

| Mobile Phase | A: Ammonium acetate buffer; B: Acetonitrile and water | 0.1M Na₂HPO₄ and Acetonitrile (50:50 v/v), pH 4.8 |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 240 nm | 242 nm |

| Injection Volume | 10 µL | 10 µL |

| Column Temperature | 40°C | Ambient |

| Retention Time | Not Specified | 3.876 min |

| Linearity Range | Not Specified | 50-150 µg/mL |

| LOD | Not Specified | 0.157 µg/mL |

| LOQ | Not Specified | 0.523 µg/mL |

| Precision (%RSD) | < 1.19% (System Precision) | < 2% |

Table 2: UPLC-MS/MS Method Parameters for this compound Quantification in Rat Plasma

| Parameter | Method 3[5][6][7] | Method 4[8] |

| Stationary Phase | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) | Zorbax, SB C18 (4.6 mm × 75 mm, 3.5 μm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Methanol | 10 mM ammonium formate (pH 4.5) and Acetonitrile (50:50 v/v) |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 0.4 mL/min | Not Specified |

| Detection | MS/MS (MRM mode) | MS/MS (MRM mode) |

| Ion Transition (m/z) | 488.19 → 410.14 | 488.6 → 291.1 |

| Linearity Range | 1–1000 ng/mL | 0.5–150.0 ng/mL |

| LLOQ | 1 ng/mL | 0.5 ng/mL |

| Accuracy | 105.26 to 109.75% | Not Specified |

| Precision (%RSD) | < 13.36% (Inter-day and Intra-day) | Not Specified |

| Recovery | 82.46 to 95.85% | Not Specified |

Experimental Protocols

This section details the methodologies for the HPLC quantification of this compound in a pharmaceutical formulation, based on the validated method presented by Unissa et al.[2][3]

1. Materials and Reagents

-

This compound Hydrochloride reference standard

-

SEYSARA® (this compound) 100 mg tablets

-

Acetonitrile (HPLC grade)

-

Disodium hydrogen phosphate (Na₂HPO₄) (Analytical grade)

-

Orthophosphoric acid (for pH adjustment)

-

Milli-Q or HPLC grade water

2. Instrumentation

-

HPLC system with a PDA or UV detector (e.g., WATERS Alliance 2695 model)[2]

-

Empower-2 software for data acquisition and processing[2]

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical balance

-

Sonicator

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3. Preparation of Mobile Phase

-

Prepare a 0.1M solution of Disodium hydrogen phosphate in HPLC grade water.

-

Mix the 0.1M Na₂HPO₄ solution with Acetonitrile in a 50:50 (v/v) ratio.

-

Adjust the pH of the mixture to 4.8 using orthophosphoric acid.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication before use.

4. Preparation of Standard Stock Solution

-

Accurately weigh 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and make up the volume to 100 mL with the mobile phase to obtain a stock solution of 1000 µg/mL.[2]

-

From this stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute with the mobile phase to get a working standard concentration of 100 µg/mL.[2]

5. Preparation of Sample Solution (from Tablets)

-

Weigh and powder 20 this compound (100 mg) tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[2]

-

Add approximately 70 mL of the mobile phase, sonicate for 15 minutes to dissolve the drug, and then dilute to the mark with the mobile phase to get a concentration of 1000 µg/mL.[2]

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of 100 µg/mL.[2]

6. Chromatographic Conditions

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: 0.1M Na₂HPO₄ : Acetonitrile (50:50 v/v), pH 4.8

-

Flow Rate: 1.0 mL/min[2]

-

Injection Volume: 10 µL[2]

-

Detector Wavelength: 242 nm[2]

-

Column Temperature: Ambient

-

Run Time: Approximately 10 minutes

7. System Suitability Before starting the analysis, inject the working standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is not more than 2.0%.[2]

8. Analysis Procedure

-

Inject the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the working standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

The amount of this compound in the sample is calculated by comparing the peak area of the sample with the peak area of the standard.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in method validation.

Caption: Workflow for the HPLC quantification of this compound.

Caption: Key parameters for HPLC method validation per ICH guidelines.

References

- 1. abap.co.in [abap.co.in]

- 2. Development of Stability Indicating, Validated Liquid Chromatographic Method for Estimation of this compound in its Formulations : Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. abap.co.in [abap.co.in]

- 5. akjournals.com [akjournals.com]

- 6. Determination of this compound by UPLC-MS/MS and its application to pharmacokinetic study in rats – ScienceOpen [scienceopen.com]

- 7. akjournals.com [akjournals.com]

- 8. ijpsr.com [ijpsr.com]

Application Notes & Protocols: A Comprehensive Framework for Assessing Sarecycline's Influence on the Human Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarecycline is a narrow-spectrum tetracycline-class antibiotic approved for the treatment of acne vulgaris.[1] Unlike broad-spectrum tetracyclines, which can significantly alter the gut microbiome and lead to dysbiosis, this compound is designed to have a more targeted effect.[1][2][3] It is hypothesized to have a minimal impact on the gastrointestinal tract microbiota.[1][2] These application notes provide a detailed protocol for researchers to assess the effects of this compound on the gut microbiota, from experimental design to data analysis and interpretation. The protocols outlined below will enable a comprehensive evaluation of this compound's impact on microbial composition, function, and metabolic output.

Mechanism of Action of this compound

This compound, like other tetracyclines, functions by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, which prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex.[3][4][5] This action effectively halts the elongation of peptide chains, thereby inhibiting bacterial growth.[4] this compound's narrow-spectrum activity is attributed to its unique chemical structure, which may result in less disruption to the commensal gut microbiota compared to other tetracyclines.[3][6]

Caption: Mechanism of action of this compound.

Comparative Efficacy of this compound on Gut Microbiota

Studies have demonstrated that this compound exhibits reduced antimicrobial activity against a range of gut microorganisms compared to broader-spectrum tetracyclines like minocycline. This suggests a lower potential for disruption of the colonic microbiota.[7]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Minocycline against Representative Gut Microorganisms

| Microorganism | This compound MIC (µg/mL) | Minocycline MIC (µg/mL) |

| Bacteroides caccae | >128 | 16 |

| Bacteroides vulgatus | >128 | 32 |

| Clostridium bolteae | 64 | 8 |

| Clostridium ramosum | 128 | 16 |

| Escherichia coli | 16 | 4 |

| Bifidobacterium adolescentis | 32 | 4 |

| Lactobacillus paracasei | >128 | 32 |

| Candida albicans | >128 | 64 |

| Candida parapsilosis | >128 | 64 |

Data synthesized from in vitro susceptibility testing.[2]

Table 2: Summary of this compound's Impact on Gut Microbiota Composition from in vitro Models

| Microbial Group | Effect of this compound Exposure |

| Bacterial Diversity | Temporary reduction upon initial exposure.[7] |

| Enterococcus spp. | Transient increase.[7] |

| Enterobacteriaceae | Transient increase.[6][7] |

| Bifidobacterium spp. | Decrease.[7] |

| Ruminococcaceae | 9% decrease.[6] |

| Desulfovibrionaceae | 4% decrease.[6] |

Findings from in vitro gut models show that this compound has a minimal and transient impact on the gut microbiota composition and diversity when compared to minocycline and doxycycline.[6]

Experimental Protocols

A multi-omics approach is recommended to comprehensively assess the impact of this compound on the gut microbiota. This involves analyzing the microbial composition (16S rRNA and metagenomic sequencing) and the functional output (metabolomics).

Caption: Overall experimental workflow.

Protocol 1: Fecal Sample Collection and Storage

-

Sample Collection: Collect fecal samples from subjects at baseline (before this compound administration), at specified time points during treatment, and post-treatment to assess for recovery. Use a standardized stool collection kit.

-

Aseptic Technique: Ensure aseptic conditions are maintained during collection to avoid contamination.

-

Immediate Storage: Immediately after collection, samples should be frozen and stored at -80°C to preserve the integrity of microbial DNA, RNA, and metabolites. Avoid repeated freeze-thaw cycles.

Protocol 2: 16S rRNA Gene Sequencing for Taxonomic Profiling

-

DNA Extraction:

-

Thaw fecal samples on ice.

-

Use a commercially available DNA extraction kit optimized for fecal samples (e.g., QIAamp PowerFecal Pro DNA Kit) following the manufacturer's instructions.

-

Include extraction (blank) controls in each batch to monitor for contamination.

-

Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

-

-

PCR Amplification:

-

Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers.

-

Perform PCR in triplicate for each sample to minimize amplification bias.

-

Run a no-template control to check for reagent contamination.

-

-

Library Preparation and Sequencing:

-

Pool the triplicate PCR products for each sample.

-

Purify the pooled amplicons.

-

Perform library preparation for next-generation sequencing (NGS) on a platform such as the Illumina MiSeq.

-

Quantify the final library to ensure proper loading onto the sequencing instrument.

-

-

Bioinformatic Analysis:

-

Perform quality filtering of raw sequencing reads.

-

Cluster sequences into Operational Taxonomic Units (OTUs) at 97% similarity or generate Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

-

Calculate alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity).

-